molecular formula C30H24N4O4 B106090 4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride CAS No. 19226-34-7

4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride

Cat. No. B106090
CAS RN: 19226-34-7
M. Wt: 504.5 g/mol
InChI Key: VGZYMOPOSDLUMM-UUDCSCGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride is a chemical compound that has gained attention in scientific research due to its unique properties. This compound is commonly referred to as MDBT and has been used in various studies to investigate its mechanism of action and potential applications in different fields.

Mechanism Of Action

MDBT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a role in the breakdown of neurotransmitters in the brain and are involved in the progression of Alzheimer's disease. MDBT has also been shown to have antioxidant properties, which may contribute to its potential use in cancer treatment.

Biochemical And Physiological Effects

MDBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. MDBT has also been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

MDBT has several advantages for lab experiments, including its high solubility in organic solvents and its ability to form stable complexes with certain metal ions. However, its synthesis method can be complex and time-consuming, and its stability can be affected by factors such as pH and temperature.

Future Directions

There are several future directions for MDBT research. One potential application is in the development of new drug delivery systems, as MDBT has been shown to form stable complexes with certain metal ions. MDBT may also have potential applications in the development of new materials and organic semiconductors. Further investigation is needed to fully understand the mechanism of action of MDBT and its potential use in cancer treatment and imaging.

Synthesis Methods

MDBT can be synthesized through a multistep process that involves the reaction of 4-methoxybenzoic acid with diphenylphosphoryl azide to form 4-methoxybenzoic acid azide. This intermediate is then reacted with 4,5-diphenyl-1H-1,2,3-triazole to form MDBT.

Scientific Research Applications

MDBT has been used in various scientific research studies due to its unique properties. It has been investigated for its potential applications in drug delivery systems, as well as in the development of new materials and organic semiconductors. MDBT has also been studied for its potential use in cancer treatment and imaging.

properties

CAS RN

19226-34-7

Product Name

4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride

Molecular Formula

C30H24N4O4

Molecular Weight

504.5 g/mol

IUPAC Name

[(E)-N-(4,5-diphenyltriazol-1-yl)-C-(4-methoxyphenyl)carbonimidoyl] 4-methoxybenzoate

InChI

InChI=1S/C30H24N4O4/c1-36-25-17-13-23(14-18-25)29(38-30(35)24-15-19-26(37-2)20-16-24)32-34-28(22-11-7-4-8-12-22)27(31-33-34)21-9-5-3-6-10-21/h3-20H,1-2H3/b32-29+

InChI Key

VGZYMOPOSDLUMM-UUDCSCGESA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\N2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)/OC(=O)C5=CC=C(C=C5)OC

SMILES

COC1=CC=C(C=C1)C(=NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=C(C=C5)OC

synonyms

4-Methoxybenzoic acid N-(4,5-diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzenecarbimidic anhydride

Origin of Product

United States

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